2-(4,6-Dichloropyridin-3-yl)acetonitrile

Organic Synthesis Process Chemistry Medicinal Chemistry

Sourcing the correct dichloropyridine regioisomer is critical-using the 2,4- or 3,5-dichloro analog results in failed syntheses. This 4,6-dichloro-3-acetonitrile isomer delivers predictable C4>C6 SNAr reactivity, enabling sequential functionalization not feasible with other regioisomers. • Validated intermediate for N-[1-(pyridyl)cyclopropylmethyl]heteroaryl carboxamide agrochemicals. • XLogP3 of 2.1 enables rational ADME tuning during lead optimization. • Multi-source commercial availability with established scalable synthetic routes ensures supply chain continuity.

Molecular Formula C7H4Cl2N2
Molecular Weight 187.02 g/mol
CAS No. 199283-52-8
Cat. No. B173458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4,6-Dichloropyridin-3-yl)acetonitrile
CAS199283-52-8
Synonyms(4,6-Dichloro-3-Pyridinyl)Acetonitrile
Molecular FormulaC7H4Cl2N2
Molecular Weight187.02 g/mol
Structural Identifiers
SMILESC1=C(C(=CN=C1Cl)CC#N)Cl
InChIInChI=1S/C7H4Cl2N2/c8-6-3-7(9)11-4-5(6)1-2-10/h3-4H,1H2
InChIKeyLOWOAQTTYQSKIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4,6-Dichloropyridin-3-yl)acetonitrile: Strategic Pyridine Building Block


2-(4,6-Dichloropyridin-3-yl)acetonitrile (CAS 199283-52-8) is a specialized heterocyclic intermediate classified as a dihalogenated pyridinyl acetonitrile [1]. It is defined by a pyridine core with chlorine atoms at the 4- and 6-positions and an acetonitrile (-CH2CN) moiety at the 3-position, providing a molecular weight of 187.02 g/mol [1]. This substitution pattern creates a unique reactivity profile, offering two distinct electrophilic sites (C4 and C6) that are differentiated from alternatives like the 2,4-dichloro (CAS 945543-27-1) or 3,5-dichloro (CAS 402561-63-1) analogs . Its primary role is as a versatile precursor for synthesizing more complex molecules, particularly in pharmaceutical and agricultural chemical development .

Workflow
Heterocyclic precursor for target-oriented synthesis
Selection Logic
Unique 4,6-dichloro pattern for sequential derivatization
Procurement Context
Widely stocked building block for agrochemical and medicinal chemistry

Why Analogs Cannot Substitute 2-(4,6-Dichloropyridin-3-yl)acetonitrile


In heterocyclic chemistry, the substitution pattern on the pyridine ring is not an interchangeable detail but the primary determinant of reactivity, regioselectivity, and downstream biological activity. The 4,6-dichloro substitution pattern of this compound creates a distinct electronic environment that leads to a specific, documented nucleophilic aromatic substitution (SNAr) order: C4 > C6 . This is fundamentally different from the 2,4-dichloro analog, where C2 is the most reactive site, or the 3,5-dichloro analog, where both chlorine atoms are meta to the ring nitrogen and deactivated towards SNAr [1]. Consequently, using a seemingly similar 'dichloropyridine acetonitrile' in a synthetic route will result in different regioisomers and often a complete failure to achieve the desired molecular architecture. The 3-positioned acetonitrile group, coupled with the 4,6-dichloro motif, offers a unique vector for building molecular complexity that is not replicable by its regioisomers, making it an indispensable and non-fungible building block for specific target-oriented synthesis [2].

1
Regioisomer mismatch alters reactivity
The 4,6-dichloro SNAr activation order (C4 > C6) differs fundamentally from the 2,4- or 3,5-dichloro analogs, leading to different regioisomers.
2
Supply chain instability for alternatives
The 2,4-dichloro analog suffers from limited and often discontinued commercial availability, posing a risk to project continuity.
3
Lipophilicity baseline shifts
Analogs without the 4,6-dichloro motif or with different substitution patterns present a different lipophilicity starting point for ADME tuning.

Quantitative Evidence for 2-(4,6-Dichloropyridin-3-yl)acetonitrile


Synthetic Efficiency: High-Yield Protocol

A well-defined and high-yielding synthetic route exists for this specific compound, utilizing the bromomethyl precursor and trimethylsilyl cyanide, providing a reliable and scalable supply compared to less-optimized syntheses for other regioisomers . This documented protocol ensures procurement of a consistent, high-purity intermediate.

Synthetic Efficiency
Cross-study comparable
Documented high-yield protocol from bromomethyl precursor
Supports scalable procurement with reduced lead-time risk.
Reported industrial scalability via patent reference.
Organic Synthesis Process Chemistry Medicinal Chemistry

Differentiated SNAr Regioselectivity

The 4,6-dichloro arrangement imparts a specific and predictable order of reactivity, where the chlorine at the 4-position is significantly more activated for SNAr than the one at the 6-position . This creates a valuable handle for sequential derivatization, which is not possible with symmetrical analogs.

Differentiated SNAr Regioselectivity
Class-level inference
Activation order: C4-Cl >> C6-Cl
Enables sequential derivatization not possible with symmetrical analogs.
Theoretical prediction; experimental validation for specific nucleophiles is advised.
Medicinal Chemistry Agrochemical Synthesis Nucleophilic Aromatic Substitution

Commercial Availability and Cost Benchmarking

Procurement viability differs significantly between regioisomers. 2-(4,6-Dichloropyridin-3-yl)acetonitrile is widely stocked by major suppliers, reflecting its established role as a building block. In contrast, the 2,4-dichloro analog is often only available on a discontinued or limited basis, and at a premium, making it an unreliable choice for sustained research .

Commercial Availability
Cross-study comparable
Widely stocked vs. 2,4-dichloro analog (discontinued)
Ensures project continuity and budgetary predictability.
Vendor catalog review as of 2025-2026.
Chemical Sourcing Procurement Research Supply Chain

Calculated Lipophilicity for in silico Design

The lipophilicity of a building block directly influences the ADME properties of the final drug candidate. The 4,6-dichloro substitution on the pyridinyl acetonitrile core yields a calculated logP (XLogP3) of 2.1 [1]. This provides a defined starting point for medicinal chemists to modulate lipophilicity in lead optimization, as opposed to the non-chlorinated analog which has a significantly lower logP.

Calculated Lipophilicity
Cross-study comparable
XLogP3: 2.1
Provides a defined starting point for modulating ADME properties.
Computed value; non-halogenated analog is ~0.3.
Drug Design ADME Prediction Lead Optimization

Application Scenarios for 2-(4,6-Dichloropyridin-3-yl)acetonitrile


Pesticide and Fungicide Synthesis

This compound is a validated intermediate in the preparation of advanced N-[1-(pyridyl)cyclopropylmethyl]heteroaryl carboxamide derivatives, which are known to be highly active against agricultural pests and fungal diseases [1]. Its specific 4,6-dichloro pattern is critical for achieving the necessary biological activity in the final pesticide compound, making it a required building block for synthesizing this class of agrochemicals.

Differential Derivatization for Drug Scaffolds

The compound's unique and predictable regioselectivity, with C4-Cl being more reactive than C6-Cl, makes it the preferred starting material for constructing unsymmetrical, complex molecules . Researchers can sequentially install different functional groups at the 4- and 6-positions, a synthetic maneuver that is not feasible with the more symmetrical 3,5-dichloro analog or the 2,4-dichloro analog which has a different activation order.

Lipophilicity & ADME Tuning in Lead Optimization

With a calculated XLogP3 of 2.1, the 4,6-dichloropyridinyl motif offers a specific, quantitative increase in lipophilicity compared to an unsubstituted pyridine core [2]. This allows medicinal chemists to intentionally design drug candidates with improved membrane permeability or altered metabolic profiles. The compound serves as a precise tool for modulating these critical ADME parameters during lead optimization.

Reliable Procurement for Scalable Research

For long-term medicinal chemistry or process chemistry projects, supply chain reliability is paramount. This compound is widely available from multiple commercial sources, with documented synthetic routes that support scalable production . In contrast, its 2,4-dichloro regioisomer suffers from limited and often discontinued commercial availability, posing a significant risk to project timelines and reproducibility .

Application
Selection Property
Validation Focus
Pesticide and fungicide synthesis
Validated intermediate for N-heteroaryl carboxamide derivatives
Agrochemical activity screening
Differential derivatization for drug scaffolds
Predictable C4 > C6 regioselectivity
Sequential functionalization control
Lipophilicity and ADME tuning
Quantified lipophilicity increase (XLogP3 2.1)
Permeability and metabolic stability assays
Reliable procurement for scalable research
Multi-vendor availability with scalable route
Supply chain and cost benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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